What is Beta-cypermethrin-d5 and its chemical structure
What is Beta-cypermethrin-d5 and its chemical structure
An In-depth Technical Guide to Beta-cypermethrin-d5
Beta-cypermethrin-d5 is the deuterium-labeled form of Beta-cypermethrin (B1669542), a synthetic pyrethroid insecticide.[1][2] This isotopically labeled version serves a critical role in analytical chemistry, primarily as an internal standard for the quantification of beta-cypermethrin and related compounds in various samples.[3] Its physical and chemical properties are nearly identical to the non-labeled parent compound, which allows it to be used to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantitative methods.
Chemical Structure
Beta-cypermethrin-d5 is structurally identical to beta-cypermethrin, with the exception of five hydrogen atoms on the phenoxy ring being replaced by deuterium (B1214612) atoms. The systematic name for one of its isomers is [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate.[4]
The core structure consists of a cyclopropanecarboxylic acid esterified with an alpha-cyano-3-phenoxybenzyl alcohol. The deuterium labeling is specifically on the phenoxy group attached to the benzyl (B1604629) ring.
Key Structural Features:
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Cyclopropane (B1198618) Ring: A dimethyl-substituted cyclopropane ring with a dichlorovinyl side chain.
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Ester Linkage: Connects the cyclopropanecarboxylic acid moiety to the alcohol group.
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Alpha-Cyano Group: A cyanide group attached to the benzylic carbon, which increases insecticidal activity.
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Deuterated Phenoxybenzyl Group: A phenoxybenzyl group where the five hydrogens on the terminal phenyl ring are substituted with deuterium.
Data Presentation
The following table summarizes the key quantitative data for Beta-cypermethrin-d5.
| Property | Value |
| Chemical Formula | C₂₂H₁₄D₅Cl₂NO₃[3] |
| Molecular Weight | ~421.3 g/mol [3][4] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅)[3] |
| Appearance | Neat Oil[3] |
| Unlabeled CAS Number | 52315-07-8 (for Cypermethrin)[4][5][6] |
| Labeled CAS Number | 2140327-50-8[3][4] |
| InChI Key | KAATUXNTWXVJKI-YQYLVRRTSA-N[3] |
| SMILES String | O=C(C1C(C)(C)C1/C=C(Cl)\Cl)OC(C#N)C2=CC(OC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=CC=C2[3] |
Experimental Protocols
Beta-cypermethrin-d5 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of beta-cypermethrin in environmental and biological matrices. Below is a detailed methodology for a typical experimental workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective:
To accurately quantify the concentration of Beta-cypermethrin in a sample matrix (e.g., soil, water, plasma) using Beta-cypermethrin-d5 as an internal standard.
Materials:
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Sample containing the analyte (Beta-cypermethrin)
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Beta-cypermethrin-d5 internal standard (IS) of known concentration
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Beta-cypermethrin analytical standard
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Appropriate solvents for extraction and dilution (e.g., acetonitrile, methanol, ethyl acetate)
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LC-MS/MS system with an appropriate column (e.g., C18)
Methodology:
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Preparation of Calibration Standards:
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Prepare a stock solution of the Beta-cypermethrin analytical standard in a suitable solvent.
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Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.
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Spike each calibration standard with a fixed, known concentration of the Beta-cypermethrin-d5 internal standard solution.
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Sample Preparation:
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Accurately measure a known volume or weight of the sample.
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Spike the sample with the same fixed, known concentration of the Beta-cypermethrin-d5 internal standard solution as used in the calibration standards.
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Perform an extraction procedure to isolate the analyte and internal standard from the sample matrix. This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
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The extract may be further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Inject the prepared calibration standards and samples into the LC-MS/MS system.
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The chromatographic system separates the analyte and internal standard from other matrix components.
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The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte (Beta-cypermethrin) and the internal standard (Beta-cypermethrin-d5).
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Analyte Transition: e.g., m/z 416.3 → m/z 191.1
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Internal Standard Transition: e.g., m/z 421.3 → m/z 196.1
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
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Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.
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Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
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Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any variability in sample preparation, injection volume, and instrument response.
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Mandatory Visualization
The following diagram illustrates the general workflow for using Beta-cypermethrin-d5 as an internal standard in a quantitative analytical experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cypermethrin (Phenoxy-d5) Isomeric Mixture [lgcstandards.com]
- 5. Cypermethrin 100ug/mL acetonitrile, PESTANAL , analytical standard 52315-07-8 [sigmaaldrich.com]
- 6. シペルメトリン PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
